2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol
Overview
Description
2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol (HOSTP) is a naturally occurring compound with a wide range of applications in the scientific research field. It is a derivative of the naturally occurring tetrahydropyran (THP) molecule, which is found in many plants, fungi, and bacteria. HOSTP has been found to have a wide variety of biochemical and physiological effects, which make it a useful tool for researchers in the laboratory.
Scientific Research Applications
Potential Drug Candidate
This compound is listed in the DrugBank database as an experimental small molecule . Although its pharmacological indication is not available, it’s being studied for potential therapeutic applications .
Interaction with Biological Targets
The compound has been found to interact with several biological targets, including:
- Acyl-[acyl-carrier-protein]–UDP-N-acetylglucosamine O-acyltransferase in Helicobacter pylori
- Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis
- Beta-1 adrenergic receptor in humans
- Lactase-phlorizin hydrolase in humans
These interactions suggest potential applications in treating infections caused by Helicobacter pylori and Mycobacterium tuberculosis, as well as potential roles in human metabolic processes .
Anticancer Activity
A study has reported the isolation of a similar compound from Oroxylum indicum, which showed anticancer activity . The compound induced genomic DNA fragmentation, comet formation, and the inhibition of cell proliferation in the prostate cancer cell line PC3 . This suggests that “2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol” might also have potential anticancer applications.
Apoptosis Induction
The compound from Oroxylum indicum was found to induce apoptosis in PC3 cells . This process is crucial for the treatment of cancer, as it leads to the death of cancer cells .
Cell Cycle Arrest
The same study also found that the compound could arrest the cell cycle at S phases . This could be another mechanism through which the compound exerts its anticancer effects .
Inhibition of Cell Migration
The compound was found to inhibit cell migration, as assessed by a wound healing assay . This suggests potential applications in preventing the spread of cancer cells .
Mechanism of Action
Target of Action
The compound “2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol” has been found to interact with several targets . The primary targets include:
- Acyl-[acyl-carrier-protein]–UDP-N-acetylglucosamine O-acyltransferase : This enzyme is involved in the lipid A biosynthesis pathway and is found in Helicobacter pylori .
- Diacylglycerol acyltransferase/mycolyltransferase Ag85C : This enzyme plays a crucial role in the biosynthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis .
- Beta-1 adrenergic receptor (ADRB1) : This receptor mediates the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
- Lactase-phlorizin hydrolase : This enzyme is involved in the final step of lactose digestion .
Mode of Action
It is known to interact with its targets, potentially altering their function . For instance, it may modulate the activity of the Beta-1 adrenergic receptor, which could influence the downstream signaling pathways .
Biochemical Pathways
The compound’s interaction with its targets suggests that it may affect several biochemical pathways. For example, by interacting with the Acyl-[acyl-carrier-protein]–UDP-N-acetylglucosamine O-acyltransferase, it could potentially influence the lipid A biosynthesis pathway .
Result of Action
Its interaction with various targets suggests it could have multiple effects, depending on the target and the context .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVLVOOFCGWBCS-RGDJUOJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893686 | |
Record name | Octyl 1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol | |
CAS RN |
85618-21-9 | |
Record name | Octyl β-D-thioglucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85618-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl 1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Glucopyranoside, octyl 1-thio | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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